

AGDV Sequence Conservation: A Cross-Species Analysis of a Critical Platelet Aggregation Motif

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Compound of Interest

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

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Abstract

The tetrapeptide motif, Alanine-Glycine-Aspartic Acid-Valine (**AGDV**), located at the C-terminus of the fibrinogen gamma chain (FGG), is a critical recognition site for the platelet integrin $\alpha\text{IIb}\beta 3$. This interaction is fundamental to platelet aggregation and thrombus formation, making it a key area of investigation for cardiovascular research and the development of anti-thrombotic therapies. This guide provides a comprehensive analysis of the evolutionary conservation of the **AGDV** sequence across a range of vertebrate species. We present quantitative data on sequence conservation, detailed experimental protocols for its assessment, and visualizations of the pertinent signaling pathways and analytical workflows. Our findings reveal a high degree of conservation of the **AGDV** motif, particularly among mammals, underscoring its essential role in hemostasis.

Introduction

Fibrinogen, a hexameric glycoprotein synthesized in the liver, plays a central role in the coagulation cascade.^[1] It is composed of two sets of three polypeptide chains: $\text{A}\alpha$, $\text{B}\beta$, and γ .^[2] Upon vascular injury, thrombin cleaves fibrinopeptides A and B from the $\text{A}\alpha$ and $\text{B}\beta$ chains, respectively, converting soluble fibrinogen into insoluble fibrin monomers that polymerize to form a clot.^[3] Beyond its structural role in the fibrin clot, fibrinogen is a key ligand for the

platelet surface integrin $\alpha\text{IIb}\beta 3$ (also known as glycoprotein IIb/IIIa). This interaction is primarily mediated by a short amino acid sequence at the C-terminus of the γ chain, HHLGGAKQ**AGDV**. The terminal **AGDV** motif is essential for high-affinity binding to activated $\alpha\text{IIb}\beta 3$, leading to platelet aggregation and the stabilization of the thrombus.

Given its critical function, the evolutionary conservation of the **AGDV** sequence is of significant interest. A high degree of conservation across species would suggest a strong selective pressure to maintain this interaction, highlighting its indispensability. This guide explores the extent of this conservation through a detailed bioinformatic analysis of FGG orthologs.

Data Presentation: **AGDV** Sequence Conservation Across Species

To assess the conservation of the **AGDV** motif, the C-terminal sequences of the Fibrinogen Gamma Chain (FGG) protein from a diverse range of vertebrate species were obtained from the NCBI and UniProt databases. A multiple sequence alignment was performed to compare the terminal residues. The following table summarizes the C-terminal amino acid sequences and the conservation status of the **AGDV** motif.

Species	Common Name	Class	UniProt/NCBI Accession	C-terminal Sequence (Last 12 amino acids)	AGDV Motif Conservation
Homo sapiens	Human	Mammalia	P02679[4]	HHLGGAKQ AGDV	Conserved
Pan troglodytes	Chimpanzee	Mammalia	A0A2I3T2M5[5]	HHLGGAKQ AGDV	Conserved
Macaca mulatta	Rhesus macaque	Mammalia	F6UZ20[6]	HHLGGAKQ AGDV	Conserved
Mus musculus	Mouse	Mammalia	Q8VCM7[7]	HHLGGAgQ AGDV	Conserved
Rattus norvegicus	Rat	Mammalia	P02680[8]	HHLGGAKQ AGDV	Conserved
Bos taurus	Cow	Mammalia	P12799[9]	HHLGGAKQ AGDV	Conserved
Gallus gallus	Chicken	Aves	O93568[10]	HHLGGSKQ AGDI	Partially Conserved (V → I)
Xenopus tropicalis	Western clawed frog	Amphibia	NP_001015873.1	HHLGGSKQ AGDI	Partially Conserved (V → I)
Danio rerio	Zebrafish	Actinopterygii	NP_998219.1[11]	HHLGGSKQ AGDI	Partially Conserved (V → I)

Note: Lowercase letters in the mouse sequence indicate a variation from the human sequence that is not within the **AGDV** motif itself.

The data clearly indicates that the **AGDV** motif is highly conserved among mammals. A conservative substitution of Valine (V) to Isoleucine (I) is observed in avian, amphibian, and fish

species. Both Valine and Isoleucine are nonpolar, aliphatic amino acids, suggesting that this change may not significantly alter the binding affinity to the integrin receptor in these species.

Experimental Protocols

This section details the methodology for the bioinformatic analysis of **AGDV** sequence conservation.

3.1. Protocol for Identification and Retrieval of FGG Orthologs

This protocol outlines the steps to identify and download FGG protein sequences from various species using public databases.

- Database Selection: Utilize comprehensive protein sequence databases such as NCBI (National Center for Biotechnology Information) and UniProt (Universal Protein Resource).
- Initial Search:
 - In the NCBI Protein database, perform a search for "Fibrinogen gamma chain" and the scientific name of the target species (e.g., "Fibrinogen gamma chain *Mus musculus*").
 - In UniProt, search for the gene name "FGG" and the organism of interest.
- Sequence Retrieval:
 - From the search results, select the canonical or reviewed protein sequence.
 - Download the sequence in FASTA format.
- Ortholog Identification (using Ensembl):
 - Navigate to the Ensembl genome browser.
 - Search for the human FGG gene.
 - On the gene page, click on "Orthologues" to view a list of orthologous genes in other species.

- From this list, you can navigate to the corresponding gene pages and retrieve the protein sequences.

3.2. Protocol for Multiple Sequence Alignment and Conservation Analysis

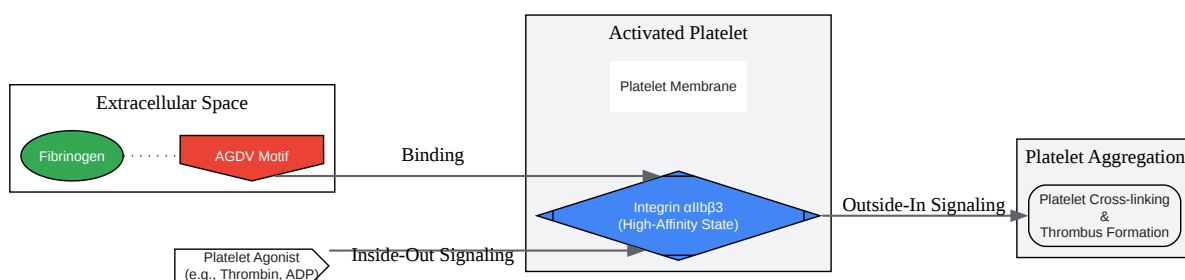
This protocol describes how to perform a multiple sequence alignment to compare the C-terminal regions of the retrieved FGG sequences.

- Tool Selection: Employ a multiple sequence alignment tool such as Clustal Omega, MAFFT, or MUSCLE. These tools are available as web servers or standalone applications.
- Input Sequences: Combine the retrieved FGG FASTA sequences into a single input file.
- Alignment Execution:
 - Upload the FASTA file to the chosen alignment tool.
 - Use the default alignment parameters for an initial analysis. These can be adjusted if necessary to refine the alignment.
- Analysis of the C-terminal Region:
 - Visualize the generated alignment.
 - Focus on the last 12-15 amino acids of the sequences to examine the conservation of the **AGDV** motif.
 - Manually inspect the alignment to identify conserved residues, substitutions, insertions, and deletions within this region.
 - Quantify the conservation by calculating the percentage of species in which the **AGDV** motif is fully conserved, partially conserved (with conservative substitutions), or absent.

Visualization of Signaling Pathways and Workflows

4.1. Platelet Aggregation Signaling Pathway

The following diagram illustrates the central role of the **AGDV** motif in mediating platelet aggregation. Upon platelet activation by agonists such as thrombin or ADP, the integrin $\alpha\text{IIb}\beta 3$ undergoes a conformational change to a high-affinity state. This allows the binding of fibrinogen via its C-terminal **AGDV** sequence, leading to the cross-linking of platelets and the formation of a platelet plug.

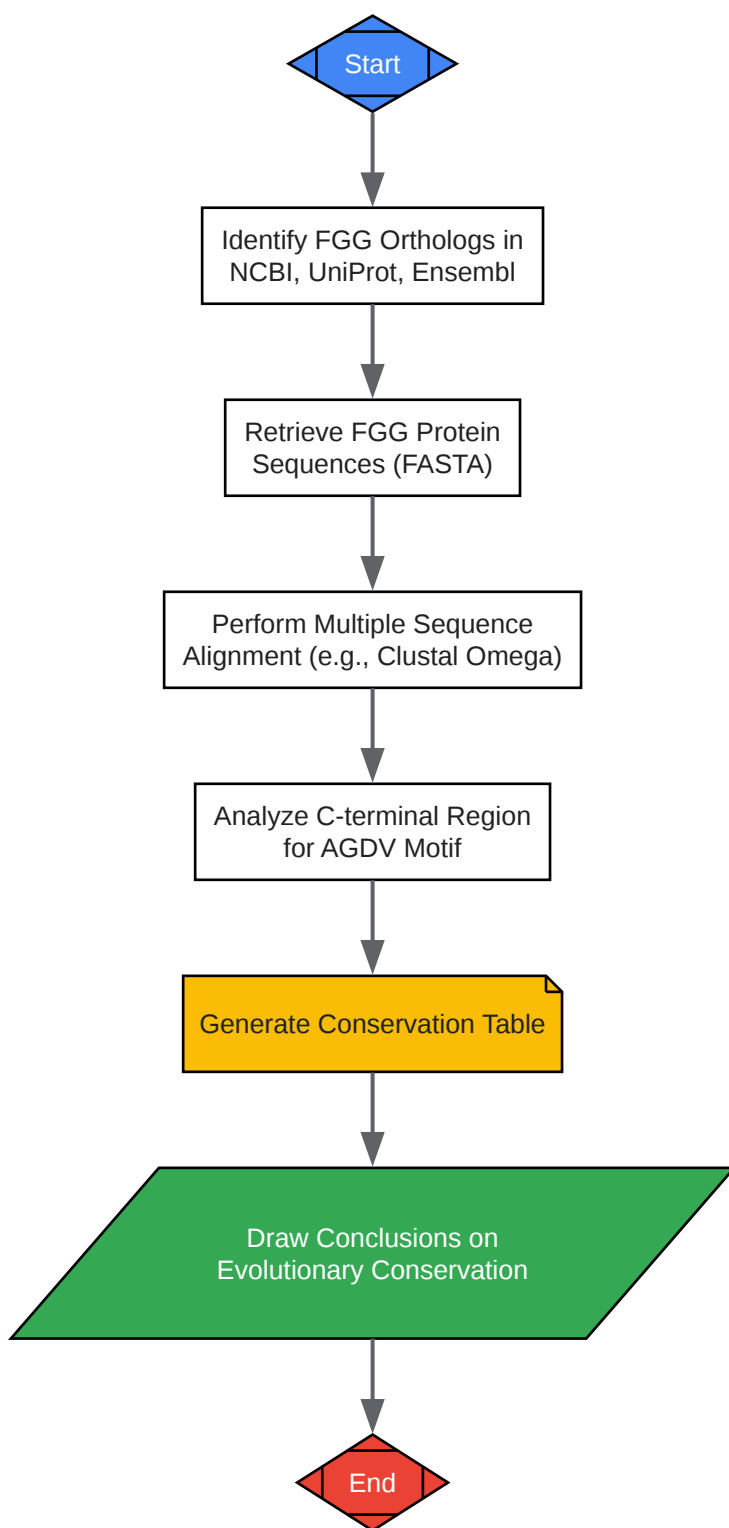


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Caption: **AGDV**-mediated platelet aggregation pathway.

4.2. Experimental Workflow for **AGDV** Sequence Conservation Analysis

The diagram below outlines the key steps in the bioinformatic workflow used to determine the cross-species conservation of the **AGDV** sequence.



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Caption: Workflow for **AGDV** conservation analysis.

Conclusion

The **AGDV** sequence at the C-terminus of the fibrinogen gamma chain exhibits a high degree of evolutionary conservation, particularly among mammalian species. The observed conservative substitution in more distantly related vertebrates suggests a strong functional constraint to maintain a residue with similar biochemical properties at this position. This remarkable conservation underscores the critical and ancestral role of the **AGDV**-integrin $\alpha\text{IIb}\beta 3$ interaction in hemostasis. For drug development professionals, the high conservation of this motif suggests that targeting this interaction could have broad applicability across different animal models used in preclinical studies. However, the subtle variation observed in non-mammalian species should be considered when selecting animal models for studying novel therapeutics that target this specific binding site. This guide provides a foundational understanding and a methodological framework for further investigation into the functional and evolutionary significance of this vital molecular interaction.

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